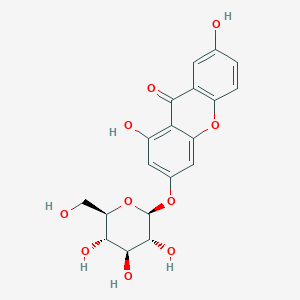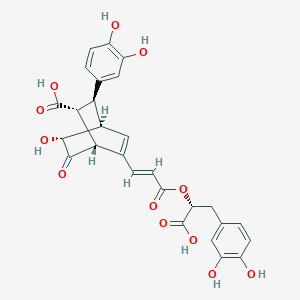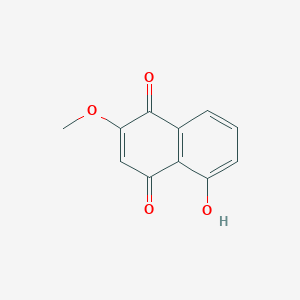
5-hydroxy-2-methoxynaphthalene-1,4-dione
Descripción general
Descripción
5-hydroxy-2-methoxynaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of hydroxy and methoxy groups at the 5 and 2 positions, respectively, on the naphthoquinone skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-methoxynaphthalene-1,4-dione typically involves the introduction of hydroxy and methoxy groups onto the naphthoquinone core. One common method is the hydroxylation of 2-methoxy-1,4-naphthoquinone using appropriate reagents and catalysts. For instance, the use of Lewis acid catalysts such as cerium chloride can facilitate the hydroxylation process, yielding high product yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-hydroxy-2-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydroquinone derivatives, substituted naphthoquinones, and other oxidation or reduction products depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-hydroxy-2-methoxynaphthalene-1,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer properties and its ability to modulate various biological pathways.
Industry: Utilized as a dye and in the production of pigments for various applications .
Mecanismo De Acción
The mechanism of action of 5-hydroxy-2-methoxynaphthalene-1,4-dione involves its ability to interact with various molecular targets and pathways. It can inhibit the activity of enzymes such as protein tyrosine phosphatases, leading to the modulation of signaling pathways like the STAT3 pathway. This inhibition can result in the suppression of tumor cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-hydroxy-2-methoxynaphthalene-1,4-dione include:
Juglone (5-Hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Exhibits significant anticancer and anti-inflammatory activities.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Used as a natural dye and has antimicrobial properties
Uniqueness
What sets this compound apart from these similar compounds is the presence of both hydroxy and methoxy groups, which can influence its reactivity and biological activity. This unique combination of functional groups allows it to participate in a broader range of chemical reactions and potentially exhibit distinct biological effects.
Propiedades
IUPAC Name |
5-hydroxy-2-methoxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-15-9-5-8(13)10-6(11(9)14)3-2-4-7(10)12/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATGZQSBJAZYRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435638 | |
| Record name | 5-hydroxy-2-methoxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15127-94-3 | |
| Record name | 5-hydroxy-2-methoxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1'S,6'S,7'R,8R,9'S)-7-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1247006.png)
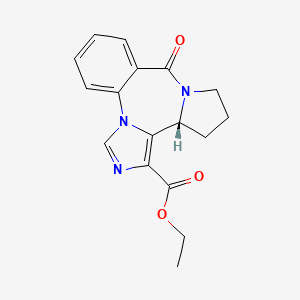
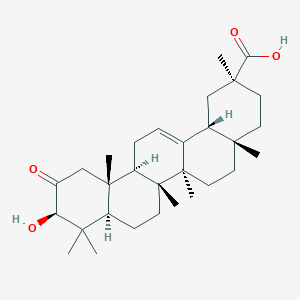
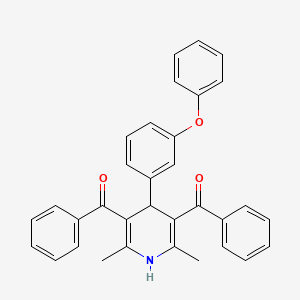
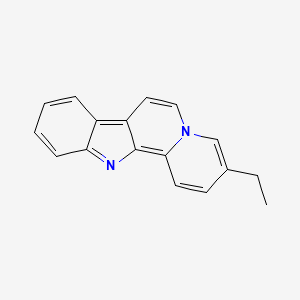
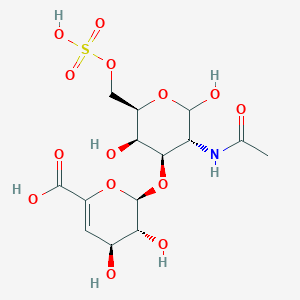
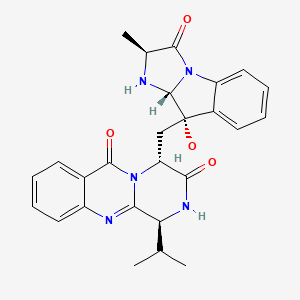
![4-{[(1Z,3Z)-3-[(4-carbamimidoylphenyl)methylidene]-2-oxocycloheptylidene]methyl}benzene-1-carboximidamide](/img/structure/B1247019.png)
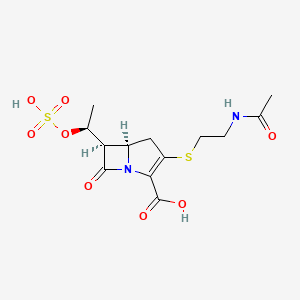
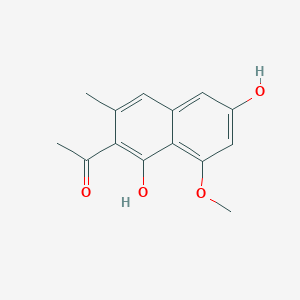
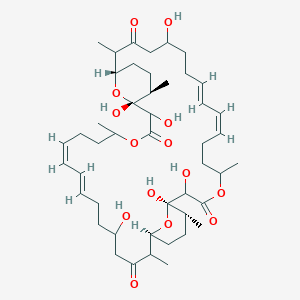
![(1R,10S)-11,11-dimethyl-12-methylidene-5,7-dioxatetracyclo[6.5.1.01,10.04,8]tetradec-3-en-2-one](/img/structure/B1247026.png)
